molecular formula C17H17BrN2O5S2 B2594118 N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine CAS No. 477847-34-0

N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine

Cat. No. B2594118
CAS RN: 477847-34-0
M. Wt: 473.36
InChI Key: VMQBAZCDFSIGJM-UHFFFAOYSA-N
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Description

N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine, also known as BPPSA, is a potent and selective inhibitor of protein kinase C (PKC) enzymes. PKC is a family of serine/threonine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. BPPSA has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial potential. Researchers synthesized derivatives containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. Key findings include:

Drug Design Prospects

Given its promising antimicrobial and antioxidant properties, the compound could serve as a scaffold for developing novel antimicrobial agents. Researchers may explore modifications to enhance its efficacy and safety.

properties

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5S2/c18-14-6-8-17(9-7-14)27(23,24)25-19-15-10-12-20(13-11-15)26(21,22)16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQBAZCDFSIGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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